4-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide
Overview
Description
4-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O2S and its molecular weight is 350.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.0855767 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Human Carbonic Anhydrase Inhibitors
A study by Balandis et al. (2020) synthesized pyrrolidinone-based chlorinated benzenesulfonamide derivatives to investigate their affinity and selectivity against recombinant human carbonic anhydrases (CAs) I-XIV. These compounds exhibited low nanomolar affinity against cancer-related CA IX, suggesting potential for further development as CA inhibitors with higher selectivity for specific CA isozymes. The presence of a chloro group at the meta position of benzenesulfonamide derivatives was found to increase affinity to all CAs compared to nonchlorinated compounds (Balandis et al., 2020).
Photooxidation to Nitro- and Nitroso-Products
Research by Miller and Crosby (1983) explored the irradiation of aqueous 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide, leading to the production of both 4-chloronitrosobenzene and 4-chloronitrobenzene. This study provides insights into the chemical transformations and stability of chlorinated benzenesulfonamides under specific conditions (Miller & Crosby, 1983).
Anticancer Activity
Gul et al. (2016) synthesized 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide compounds, finding that one exhibited high tumor selectivity and potency, marking it as a lead compound for the development of novel anticancer agents. The compounds showed good inhibition profiles on hCA IX and XII, crucial for cancer treatment (Gul et al., 2016).
Synthesis and Structural Characterization
A study by Cheng De-ju (2015) highlighted the synthesis of methylbenzenesulfonamide CCR5 antagonists, potentially useful as targeting preparations in the prevention of human HIV-1 infection. The structural characterization of these compounds paves the way for their development as novel drug candidates (Cheng De-ju, 2015).
Anti-P. falciparum Activity
Research by Silva et al. (2016) synthesized pyrazolopyridine-sulfonamide derivatives and tested their in vitro activity against Plasmodium falciparum. These compounds exhibited activity against the chloroquine-resistant clone W2, identifying them as promising for further antimalarial studies (Silva et al., 2016).
Properties
IUPAC Name |
4-chloro-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-15-5-9-17(10-6-15)23(21,22)19-13-14-3-7-16(8-4-14)20-11-1-2-12-20/h3-10,19H,1-2,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBXOYFGQXGFBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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